6,8a-Seco-6,8a-deoxy-5-oxoavermectin''1b'' aglycone
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Overview
Description
6,8a-seco-6,8a-deoxy-5-oxoavermectin "1b" aglycone is a macrolide.
Scientific Research Applications
Biosynthesis Studies
Biosynthetic Pathways : The biosynthetic relationships of various avermectins, including their aglycones, were explored to understand the pathway of avermectin biosynthesis. This included studies on the production of 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a, identified as intermediates in the avermectin biosynthetic pathway (Chen & Inamine, 1989).
Production by Mutant Strains : Research on Streptomyces avermitilis, a producer of the secondary metabolite avermectins, revealed that its mutant strains can produce different derivatives of avermectins, including new metabolites like 6,8a-seco-6,8a-deoxy-5-oxoavermectin B1a. This illustrates the potential of using genetic mutation for novel compound production (Pang et al., 1995).
Molecular Docking and Prediction
- Antidiabetic Compounds Study : A study involving molecular docking and prediction of ADME/drug-likeness properties focused on compounds isolated from Gymnema sylvestre and Combretum micranthum. Among these compounds, 6,8a-seco-6,8a-deoxy-5-oxoavermectin “2a” aglycone was identified, highlighting its potential role in antidiabetic activities (Ononamadu & Ibrahim, 2021).
properties
Molecular Formula |
C33H46O7 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(1S,2'R,3'S,4R,9S,10E,12E,14S,15S,16E,19R,21S)-9,15-dihydroxy-3',6,10,14,16-pentamethyl-2'-propan-2-ylspiro[2,20-dioxatricyclo[17.3.1.04,9]tricosa-5,10,12,16-tetraene-21,6'-2,3-dihydropyran]-3,7-dione |
InChI |
InChI=1S/C33H46O7/c1-19(2)30-22(5)13-14-32(40-30)17-26-16-25(39-32)12-11-21(4)29(35)20(3)9-8-10-24(7)33(37)18-28(34)23(6)15-27(33)31(36)38-26/h8-11,13-15,19-20,22,25-27,29-30,35,37H,12,16-18H2,1-7H3/b9-8+,21-11+,24-10+/t20-,22-,25+,26-,27-,29-,30+,32+,33+/m0/s1 |
InChI Key |
LJZCBZHTBRRKCW-HJKYXOAMSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/[C@@]2(CC(=O)C(=C[C@H]2C(=O)O[C@H]3C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]4(C3)C=C[C@@H]([C@H](O4)C(C)C)C)C)O)\C |
Canonical SMILES |
CC1C=CC=C(C2(CC(=O)C(=CC2C(=O)OC3CC(CC=C(C1O)C)OC4(C3)C=CC(C(O4)C(C)C)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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